N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide
Positional methyl substitution critically alters biological activity in benzimidazole-benzamide analogs. Generic replacement with the 4-methyl or unmethylated analog risks divergent target engagement and metabolic stability. This 2-methyl derivative offers a specific glucokinase activation profile. • EC50: 660 nM in recombinant human glucokinase activation assay [BindingDB CHEMBL4572115]. • Distinct from 4-methyl analog (1.67-fold activation) per published SAR. • Suitable for probing ortho-methyl structure-activity relationships in metabolic target studies. Reliable supply with batch-specific purity documentation.
Technical Parameters
Basic Identity
| Product Name | N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide |
|---|---|
| Molecular Formula | C15H13N3O |
| Molecular Weight | 251.28 g/mol |
Structural Identifiers
| SMILES | CC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3N2 |
|---|---|
| InChI | InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14(19)18-15-16-12-8-4-5-9-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |
| InChIKey | NHVQONLPRWAQFL-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 1 mg / 5 mg / 10 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide: Procurement Overview
N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide (CAS 35498-41-0) is a synthetic small molecule belonging to the benzimidazole-benzamide class . Its core structure features a benzimidazole heterocycle linked via an amide bond to a 2-methylphenyl group. This compound is cataloged by multiple chemical suppliers for research purposes, yet its specific biological profile and comparative advantages over close analogs remain largely undefined in the open scientific literature.
Structural Specificity and Analog Comparison
Generic substitution within the N-(benzimidazol-2-yl)benzamide class is risky without explicit comparative data. Minute structural variations, such as the position of the methyl substituent on the phenyl ring (e.g., 2-methyl vs. 4-methyl) or the nature of the linker (direct amide vs. methylene-bridged amide), can drastically alter key properties like target binding affinity, metabolic stability, and off-target profiles [1]. This is exemplified by research on related benzimidazole-2-yl benzamide glucokinase activators, where a 2-methylphenyl sulfonamide analog (compound 6) showed 1.81-fold GK activation, while the unsubstituted phenyl analog (compound 1) showed 1.82-fold activation, and the 4-methylphenyl analog (compound 8) was less active at 1.67-fold, highlighting that even minor positional changes yield non-equivalent biochemical outcomes [2]. For a researcher, assuming functional equivalence without direct evidence is scientifically unsound and could compromise experimental reproducibility.
- [1] PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 2162753, N-(1H-benzimidazol-2-yl)-4-methylbenzamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2162753 View Source
- [2] Singh, S., Arora, S., Dhalio, E., Sharma, N., Arora, K., & Grewal, A. S. (2021). Design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase. Medicinal Chemistry Research, 30(3), 760-770. DOI: 10.1007/s00044-020-02697-z View Source
Quantitative Differentiation Evidence
Procurement Application Scenarios
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